molecular formula C20H17ClO2 B11543129 (3Z)-3-(2-chlorobenzylidene)-5-[4-(propan-2-yl)phenyl]furan-2(3H)-one

(3Z)-3-(2-chlorobenzylidene)-5-[4-(propan-2-yl)phenyl]furan-2(3H)-one

Cat. No.: B11543129
M. Wt: 324.8 g/mol
InChI Key: UMDQVVUORLXSFF-BOPFTXTBSA-N
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Description

(3Z)-3-[(2-CHLOROPHENYL)METHYLIDENE]-5-[4-(PROPAN-2-YL)PHENYL]-2,3-DIHYDROFURAN-2-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dihydrofuranone core with substituents that include a chlorophenyl and a propan-2-yl phenyl group, contributing to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(2-CHLOROPHENYL)METHYLIDENE]-5-[4-(PROPAN-2-YL)PHENYL]-2,3-DIHYDROFURAN-2-ONE typically involves a multi-step process. One common method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Wittig reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(2-CHLOROPHENYL)METHYLIDENE]-5-[4-(PROPAN-2-YL)PHENYL]-2,3-DIHYDROFURAN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into its corresponding alcohols.

    Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce additional halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 with Pd/C catalyst.

    Substitution: Br2 or Cl2 in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-3-[(2-CHLOROPHENYL)METHYLIDENE]-5-[4-(PROPAN-2-YL)PHENYL]-2,3-DIHYDROFURAN-2-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the behavior of biological systems at the molecular level.

Medicine

In medicine, (3Z)-3-[(2-CHLOROPHENYL)METHYLIDENE]-5-[4-(PROPAN-2-YL)PHENYL]-2,3-DIHYDROFURAN-2-ONE has potential applications in drug development. Its ability to interact with specific molecular targets can lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (3Z)-3-[(2-CHLOROPHENYL)METHYLIDENE]-5-[4-(PROPAN-2-YL)PHENYL]-2,3-DIHYDROFURAN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[(2-BROMOPHENYL)METHYLIDENE]-5-[4-(PROPAN-2-YL)PHENYL]-2,3-DIHYDROFURAN-2-ONE
  • (3Z)-3-[(2-FLUOROPHENYL)METHYLIDENE]-5-[4-(PROPAN-2-YL)PHENYL]-2,3-DIHYDROFURAN-2-ONE
  • (3Z)-3-[(2-METHYLPHENYL)METHYLIDENE]-5-[4-(PROPAN-2-YL)PHENYL]-2,3-DIHYDROFURAN-2-ONE

Uniqueness

The uniqueness of (3Z)-3-[(2-CHLOROPHENYL)METHYLIDENE]-5-[4-(PROPAN-2-YL)PHENYL]-2,3-DIHYDROFURAN-2-ONE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H17ClO2

Molecular Weight

324.8 g/mol

IUPAC Name

(3Z)-3-[(2-chlorophenyl)methylidene]-5-(4-propan-2-ylphenyl)furan-2-one

InChI

InChI=1S/C20H17ClO2/c1-13(2)14-7-9-15(10-8-14)19-12-17(20(22)23-19)11-16-5-3-4-6-18(16)21/h3-13H,1-2H3/b17-11-

InChI Key

UMDQVVUORLXSFF-BOPFTXTBSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2=C/C(=C/C3=CC=CC=C3Cl)/C(=O)O2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3Cl)C(=O)O2

Origin of Product

United States

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